[(1E)-2-(4-bromophenyl)ethenyl]boronic acid
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Overview
Description
[(1E)-2-(4-bromophenyl)ethenyl]boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a (4-bromophenyl)ethenyl moiety, making it a valuable reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1E)-2-(4-bromophenyl)ethenyl]boronic acid typically involves the reaction of 4-bromobenzaldehyde with a suitable boron source under specific conditions. One common method is the hydroboration of 4-bromostyrene followed by oxidation to yield the desired boronic acid . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium complexes to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration-oxidation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are common to achieve high purity levels required for industrial applications .
Chemical Reactions Analysis
Types of Reactions
[(1E)-2-(4-bromophenyl)ethenyl]boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones under specific conditions.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are commonly used in these reactions.
Oxidizing Agents: Hydrogen peroxide or other peroxides are used for oxidation reactions.
Major Products
Biaryls: Formed through Suzuki-Miyaura cross-coupling.
Alcohols/Ketones: Resulting from oxidation reactions.
Substituted Ethenyl Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
[(1E)-2-(4-bromophenyl)ethenyl]boronic acid has diverse applications in scientific research:
Chemistry: Widely used in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of fluorescent probes and sensors for biological studies.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of [(1E)-2-(4-bromophenyl)ethenyl]boronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps to form the desired carbon-carbon bond . The boronic acid group acts as a nucleophile, while the palladium catalyst facilitates the reaction by coordinating with the reactants and stabilizing the transition states .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylboronic Acid: Similar structure but lacks the ethenyl group.
Phenylboronic Acid: Lacks both the bromine and ethenyl groups.
4-Chlorophenylboronic Acid: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
[(1E)-2-(4-bromophenyl)ethenyl]boronic acid is unique due to its combination of a boronic acid group with a (4-bromophenyl)ethenyl moiety, providing distinct reactivity and versatility in organic synthesis . This compound’s ability to participate in various reactions, such as Suzuki-Miyaura cross-coupling, makes it a valuable tool in the synthesis of complex molecules .
Properties
CAS No. |
1795770-81-8 |
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Molecular Formula |
C8H8BBrO2 |
Molecular Weight |
226.9 |
Purity |
95 |
Origin of Product |
United States |
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